molecular formula C7H11NO2 B1337973 6,6-Dimethylpiperidine-2,4-dione CAS No. 5239-39-4

6,6-Dimethylpiperidine-2,4-dione

Cat. No. B1337973
Key on ui cas rn: 5239-39-4
M. Wt: 141.17 g/mol
InChI Key: APZLJMYONPJZSK-UHFFFAOYSA-N
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Patent
US07279575B2

Procedure details

Ethyl 6,6-dimethyl-2,4-dioxopiperidine-3-carboxylate (0.69 g, 3.23 mmol) was dissolved in acetonitrile containing 1% of water (15 mL) and the resulting solution was refluxed for 2 hours. After evaporating to dryness, the crude material was suspended in isopropyl ether, kept under vigorous stirring and filtered to give the title compound (387 mg, Y=85%) as a light brown solid.
Quantity
0.69 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Yield
85%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:15])[NH:7][C:6](=[O:8])[CH:5](C(OCC)=O)[C:4](=[O:14])[CH2:3]1>C(#N)C.O>[CH3:1][C:2]1([CH3:15])[NH:7][C:6](=[O:8])[CH2:5][C:4](=[O:14])[CH2:3]1

Inputs

Step One
Name
Quantity
0.69 g
Type
reactant
Smiles
CC1(CC(C(C(N1)=O)C(=O)OCC)=O)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)#N
Name
Quantity
15 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
under vigorous stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the resulting solution was refluxed for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
After evaporating to dryness
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Name
Type
product
Smiles
CC1(CC(CC(N1)=O)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 387 mg
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 84.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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